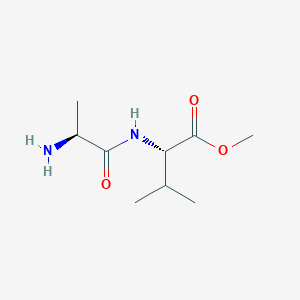

Ala-Val-Ome

描述

Significance of Peptide Derivatives in Contemporary Chemical Synthesis and Biological Systems

Peptides and their derivatives are of immense interest in various scientific fields, including biochemistry, pharmacology, and materials science. dergipark.org.trlongdom.org In biological systems, peptides function as hormones, neurotransmitters, and signaling molecules, playing critical roles in a vast array of physiological processes. nih.gov

The chemical modification of peptides to create derivatives like esters or amides is a key strategy in medicinal chemistry and drug development. nih.gov Such modifications can enhance a peptide's stability, bioavailability, and ability to cross cellular membranes. nih.gov For instance, converting the terminal carboxylic acid to an ester can increase the hydrophobicity of a molecule, potentially improving its interaction with and transport across lipid-based cell membranes. nih.gov

In chemical synthesis, peptide derivatives are indispensable. The construction of larger peptides and proteins in a laboratory setting relies on the sequential addition of amino acids. masterorganicchemistry.com This process requires the use of protecting groups to prevent unwanted side reactions. Esterifying the C-terminus is a common strategy to protect the carboxylic acid group of an amino acid or peptide fragment during the formation of a new peptide bond. masterorganicchemistry.com

Role of Dipeptide Esters as Fundamental Research Probes and Synthetic Intermediates

Dipeptide esters, such as Ala-Val-Ome, serve dual roles in the scientific community as both probes for studying biological processes and as intermediates in the synthesis of more elaborate molecules.

As research probes, these compounds can be used to investigate the specificity and kinetics of enzymes. evitachem.com Proteases, for example, are enzymes that cleave peptide bonds, and their activity can be studied using dipeptide esters as substrates. The rate at which an enzyme hydrolyzes the ester or peptide bond can provide valuable information about its catalytic mechanism and substrate preferences. Furthermore, due to their defined structure, dipeptide esters can be used in studies of protein-protein interactions and in the elucidation of metabolic pathways. chemimpex.com

The primary utility of dipeptide esters, however, often lies in their role as synthetic intermediates. evitachem.com In the stepwise synthesis of a longer peptide, a dipeptide ester can be deprotected at its N-terminus to expose a free amino group, which can then be coupled with another protected amino acid. masterorganicchemistry.com This iterative process is the foundation of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research and therapeutic purposes. longdom.org

The synthesis of dipeptides themselves has been a subject of extensive research, with various methods developed to ensure efficient and racemization-free bond formation. orgsyn.orgacs.org The use of activating agents and optimized reaction conditions is crucial to obtaining the desired dipeptide ester in high yield and purity. orgsyn.orgacs.org

Below is a table summarizing the key properties of L-Alanyl-L-valine, the parent dipeptide of this compound.

| Property | Value |

| Molecular Formula | C8H16N2O3 |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid |

| Synonyms | L-alanyl-L-valine, Alanylvaline |

| Data sourced from PubChem CID 96799 nih.gov |

The methyl ester derivative, this compound, possesses distinct physical and chemical properties. It is typically a white crystalline powder with solubility in polar solvents like methanol (B129727) and ethanol. evitachem.com While stable under standard laboratory conditions, it can be susceptible to degradation at extreme pH or temperatures. evitachem.com The key reactions it can undergo include hydrolysis of the methyl ester to the carboxylic acid and further peptide bond formation at the N-terminus. evitachem.com

The table below outlines the constituent amino acids of this compound.

| Amino Acid | Abbreviation | Side Chain Classification |

| Alanine (B10760859) | Ala (A) | Aliphatic, Nonpolar |

| Valine | Val (V) | Aliphatic, Nonpolar |

| Information based on the general classification of amino acids. wikipedia.org |

Structure

3D Structure

属性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)7(9(13)14-4)11-8(12)6(3)10/h5-7H,10H2,1-4H3,(H,11,12)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFERNNXIGSVLPO-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Conformational Research of Ala Val Ome

Spectroscopic Methodologies for Structural and Conformational Elucidation.

The determination of the three-dimensional structure and conformational dynamics of peptides is crucial for understanding their biological function. For the dipeptide methyl ester, Ala-Val-Ome, a variety of sophisticated spectroscopic techniques are employed to provide detailed insights into its structural and conformational landscape. These methods probe different aspects of the molecule's properties, from the chemical environment of individual atoms to the spatial proximity of nuclei and the vibrational characteristics of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for elucidating the structure and dynamics of molecules in solution. wikipedia.org It provides a wealth of information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.org In the context of this compound, NMR is instrumental in defining its conformational preferences, which are largely governed by the rotational freedom around the peptide backbone and side-chain torsion angles.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental tool for probing the conformational states of peptides. The chemical shifts of protons are highly sensitive to their local electronic environment, which in turn is influenced by the peptide's conformation. For flexible molecules like this compound, which may exist as an equilibrium of different conformers in solution, the observed chemical shifts are a population-weighted average of the shifts for each individual conformation. auremn.org.brnih.gov

Analysis of the coupling constants, particularly the three-bond J-coupling (³J), between adjacent protons provides quantitative information about the dihedral angles that define the peptide's backbone and side-chain conformations. The Karplus equation and its various parameterizations are used to relate the measured ³J values to the corresponding torsion angles. By comparing experimental NMR data with theoretical calculations for different possible conformations, the predominant solution-state structure of this compound can be inferred. zendy.io The exchange between different conformational states, if slow on the NMR timescale, can lead to distinct sets of resonances for each conformer. nih.gov

Table 1: Representative ¹H-NMR Data for Dipeptides and Amino Acid Esters

| Proton | Typical Chemical Shift Range (ppm) | Information Gained |

|---|---|---|

| Amide NH | 7.0 - 8.5 | Hydrogen bonding, solvent accessibility |

| α-CH | 3.5 - 4.5 | Backbone conformation (φ, ψ angles) |

| β-CH (Ala) | 1.3 - 1.5 | Side-chain conformation |

| β-CH (Val) | 2.0 - 2.3 | Side-chain conformation |

| γ-CH₃ (Val) | 0.8 - 1.0 | Side-chain conformation and dynamics |

| O-CH₃ | 3.6 - 3.8 | C-terminal modification |

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H-NMR. The ¹³C chemical shifts are also sensitive to the local conformation. A more advanced application of ¹³C NMR in structural biology is the analysis of the chemical shielding tensor. The chemical shielding of a nucleus is anisotropic, meaning it depends on the orientation of the molecule with respect to the external magnetic field. nih.gov This anisotropy is described by the chemical shielding tensor, which has three principal components (δ₁₁, δ₂₂, δ₃₃). researchgate.net

For peptides like this compound, the ¹³Cα chemical shielding tensor is particularly informative about the secondary structure. nih.gov Studies on alanine (B10760859) and valine residues in peptides have shown that the chemical shift anisotropy (CSA), which is a measure of the asymmetry of the shielding tensor, differs significantly for residues in helical versus sheet-like conformations. berkeley.eduillinois.edu Specifically, valine residues in β-sheet conformations exhibit a larger CSA compared to those in α-helical conformations. nih.govillinois.edu This difference can be used to characterize the local backbone conformation of the valine residue in this compound.

Table 2: Typical ¹³C Chemical Shift Anisotropy (CSA) for Valine Cα in Different Secondary Structures

| Secondary Structure | Approximate CSA (Δσ*) (ppm) |

|---|---|

| α-helix | ~6 |

| β-sheet | ~27 |

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that provides information about the spatial proximity of protons that are close in space, typically within 5 Å. nanalysis.com The NOE arises from dipole-dipole interactions between nuclei, and the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

For this compound, NOESY experiments are crucial for determining the through-space correlations between protons that are not directly connected by chemical bonds. These correlations provide critical distance restraints that are used to define the three-dimensional structure of the peptide. For instance, NOEs between the amide proton of the valine residue and the α-proton or side-chain protons of the alanine residue can help to define the backbone and side-chain conformations.

Table 3: Potential NOE Correlations in this compound and their Structural Implications

| Inter-residue NOE | Structural Information |

|---|---|

| Ala αH(i) - Val NH(i+1) | Defines the ψ torsion angle of Ala |

| Ala CH₃(i) - Val NH(i+1) | Constrains the ψ torsion angle of Ala |

| Ala NH(i) - Val αH(i) | Provides information on local conformation |

| Ala αH(i) - Val βH(i+1) | Defines the ψ torsion angle of Ala and χ₁ of Val |

Vibrational Circular Dichroism (VCD) as a Conformational Probe.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com VCD is particularly sensitive to the stereochemistry and conformational flexibility of molecules. rsc.org For peptides, the VCD signals in the amide I and amide II regions of the infrared spectrum are sensitive probes of the backbone conformation. nih.gov

Studies on model dipeptides have shown that different backbone conformations, such as β-turns, extended structures, and helical turns, give rise to characteristic VCD signatures. nih.gov For instance, the amide III VCD band has been shown to be a sensitive probe of the conformational preferences of alanine-containing dipeptides. nih.gov By comparing the experimental VCD spectrum of this compound with spectra predicted from theoretical calculations for different conformations, it is possible to determine the relative populations of different conformers in solution. mdpi.com

Table 4: General Correlation of Amide VCD Bands with Peptide Conformation

| Amide Band | Conformation | Typical VCD Signal |

|---|---|---|

| Amide I (C=O stretch) | Right-handed helix | (+, -) bisignate |

| Amide I (C=O stretch) | β-sheet | Strong negative |

| Amide III | Polyproline II (PII) | Positive |

| Amide III | β-conformation | Negative |

Infrared (IR) Spectroscopy for Hydrogen Bonding and Structural Motifs.

In this compound, the formation of intramolecular hydrogen bonds, for example, between the C=O group of the alanine residue and the NH group of the valine residue, can lead to a folded or turn-like conformation. The presence of such hydrogen bonds would be indicated by a shift in the frequencies of the involved C=O and N-H stretching vibrations. nih.gov Hydrogen bonding generally leads to a decrease in the stretching frequency of the donor group (N-H) and a smaller decrease in the stretching frequency of the acceptor group (C=O). khanacademy.orgmsu.eduyoutube.com By analyzing the IR spectrum of this compound, particularly in different solvents that can compete for hydrogen bonding, valuable information about its conformational preferences and the presence of specific structural motifs can be obtained.

Table 5: Typical IR Frequencies for Amide Groups and the Effect of Hydrogen Bonding

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Non-H-bonded) | Frequency Shift upon H-bonding |

|---|---|---|

| Amide A (N-H stretch) | ~3400 - 3500 | Decrease |

| Amide I (C=O stretch) | ~1650 - 1700 | Decrease |

| Amide II (N-H bend, C-N stretch) | ~1510 - 1580 | Increase |

Circular Dichroism (CD) for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of polypeptides in solution. nih.gov The method measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information on the conformational order of the peptide backbone. mtoz-biolabs.comlibretexts.org Different types of secondary structures, such as α-helices and β-sheets, exhibit distinct CD spectra. libretexts.org

An α-helical conformation is characterized by strong negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm. libretexts.org In contrast, a β-sheet structure typically shows a negative band near 218 nm and a positive band around 195 nm. libretexts.org Polypeptides that lack a defined, ordered secondary structure are often described as being in a random coil or unordered conformation, which results in a CD spectrum without significant peaks above 210 nm. libretexts.org

For a short dipeptide like this compound, the formation of stable, repeating secondary structures like multi-turn helices or extensive sheets is not expected in solution. Its CD spectrum would likely be dominated by features indicative of unordered or random coil conformations.

| Secondary Structure | Characteristic CD Signal (Wavelength, nm) |

|---|---|

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm |

| Random Coil | No significant peaks above 210 nm |

Crystallographic Studies and Solid-State Structural Analysis

X-ray crystallography provides precise, atomic-level information about the three-dimensional arrangement of atoms within a crystal. youtube.comyoutube.com This technique allows for the detailed determination of molecular conformation (the spatial arrangement of atoms in a molecule) and crystal packing (how molecules are arranged in the crystal lattice). youtube.com

Studies on closely related N-protected dipeptides, such as Boc-Val-Val-OMe and Boc-Ile-Ala-OMe, reveal that these molecules can self-assemble into well-defined supramolecular structures in their crystalline form. rsc.org The dominant structural motif observed is an intermolecularly hydrogen-bonded parallel β-sheet. rsc.org In this arrangement, the peptide backbones of adjacent molecules align in the same direction, linked by hydrogen bonds between the amide N-H group of one molecule and the carbonyl C=O group of its neighbor. This cooperative hydrogen bonding network dictates both the conformation of the individual peptide molecules and their packing in the crystal.

For this compound, a similar propensity to form β-sheet-like structures in the solid state is anticipated, driven by the formation of these highly directional intermolecular hydrogen bonds.

| Parameter | Description | Typical Observation in Dipeptide Crystals |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P21/c, Pbca nih.gov |

| Key Interaction | The primary force driving crystal packing. | Intermolecular N-H···O=C hydrogen bonds |

| Resulting Motif | The supramolecular architecture formed. | Parallel or anti-parallel β-sheet |

In the context of peptide research, PXRD is valuable for confirming the presence of ordered structures, such as β-sheets, in the solid state. rsc.org For peptides that form β-sheet architectures, the PXRD pattern would exhibit sharp peaks corresponding to the regular, repeating distances within the crystal lattice, including the spacing between adjacent strands in the sheet and the distance between stacked sheets. Analysis of related dipeptides has shown that PXRD data supports the formation of β-sheet structures in the solid state. rsc.org

| Diffraction Angle (2θ) | Corresponding d-spacing (Å) | Structural Interpretation |

|---|---|---|

| Low Angle (e.g., 5-10°) | Large (e.g., 9-18 Å) | Inter-sheet distance or long-range order |

| High Angle (e.g., 20-25°) | Small (e.g., 3.5-4.5 Å) | Inter-strand distance within a β-sheet |

Conformational Dynamics and Preferred Structural Motifs

The conformation of a peptide is defined by the torsional angles of its backbone, primarily phi (φ) and psi (ψ). Certain combinations of these angles give rise to regular secondary structures.

A β-turn is a structural motif where the polypeptide chain reverses its direction over the span of four amino acid residues. nih.govwikipedia.org It is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. As this compound is a dipeptide, it cannot form an intramolecular β-turn on its own.

However, this compound can readily participate in β-sheet architectures. A β-sheet is formed from two or more polypeptide chains (β-strands) linked laterally by hydrogen bonds. nih.gov As established by crystallographic studies of analogous dipeptides, the solid-state structure is dominated by a parallel β-sheet arrangement. rsc.org In this conformation, the backbone φ and ψ angles adopt values characteristic of an extended strand.

| Structural Motif | Typical Phi (φ) Angle | Typical Psi (ψ) Angle |

|---|---|---|

| Parallel β-Sheet | ~ -119° | ~ +113° |

| Anti-parallel β-Sheet | ~ -139° | ~ +135° |

The intrinsic propensity of an amino acid to adopt a particular secondary structure plays a significant role in protein folding. nih.gov Alanine (Ala) is considered a strong helix-forming residue due to its small side chain, which does not cause steric hindrance within the tightly packed helical structure. nih.gov Conversely, Valine (Val) is a β-branched amino acid, and its bulky side chain can destabilize an α-helix, making it more commonly found in β-sheets. yale.edu

An α-helix is a right-handed coiled conformation stabilized by intramolecular hydrogen bonds between the C=O group of one residue and the N-H group of the residue four positions ahead in the sequence. wikipedia.org Given that this compound is a dipeptide, it is too short to form a stable α-helix, which requires a minimum of about four residues to complete one turn. wikipedia.org While the Ala residue has a preference for helical φ/ψ angles, the influence of the Val residue and the lack of sufficient length and stabilizing hydrogen bonds preclude the formation of an α-helical structure. The preferred conformation is therefore an extended β-strand in the solid state and an ensemble of unordered structures in solution.

| Structural Motif | Typical Phi (φ) Angle | Typical Psi (ψ) Angle |

|---|---|---|

| Right-handed α-Helix | ~ -57° | ~ -47° |

Theoretical and Computational Investigations of Ala Val Ome

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) for Electronic Structure

Quantum Mechanical (QM) calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure of molecules. For Ala-Val-Ome, QM/DFT methods can provide insights into electron distribution, molecular orbitals, atomic charges, and bond properties. These calculations help in understanding the inherent reactivity and stability of the compound by analyzing its electronic configuration. For instance, studies on similar peptide methyl esters utilize DFT to investigate electron addition and bond cleavage mechanisms, revealing favorable reaction pathways and kinetic barriers researchgate.net. Research on alanine-based oligopeptides has also employed DFT to understand electronic structure and its influence on secondary structure formation core.ac.ukresearchgate.net. While specific DFT studies on this compound's electronic structure were not directly found, the general application of DFT to peptide derivatives suggests its utility in characterizing the charge distribution and bonding within this compound, which are foundational for predicting its chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Trajectories

Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time, providing insights into conformational sampling and trajectories. By simulating the atomic movements based on classical mechanics and force fields, MD can reveal the various stable and transient conformations that this compound can adopt. Studies on valine residues within dipeptides and oligoalanines using MD simulations have characterized conformational probability distributions and changes in helix stability nih.gov. Similarly, MD has been used to study the conformational dynamics of peptide systems, including those relevant to amyloid formation nih.gov. The application of MD to dipeptides like this compound allows for the generation of conformational ensembles, which are critical for understanding how the molecule interacts with its environment or other molecules. These simulations can map out the potential energy landscape and identify preferred spatial arrangements of the amino acid residues and the methyl ester group.

Molecular Docking Studies for Predictive Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, often used to study ligand-protein interactions. For this compound, molecular docking studies can predict how it might interact with biological targets, such as enzymes or receptors. These studies involve fitting the ligand (this compound) into the active site of a target protein and scoring the resulting complex based on various interaction parameters. Molecular docking has been widely applied in drug discovery, including studies on dipeptide derivatives for antimicrobial activity, where docking scores were used to evaluate binding affinity to target proteins researchgate.netmdpi.com. MD simulations can further refine docking poses by assessing their stability over time acs.orgnih.gov. While direct docking studies specifically on this compound were not detailed in the provided search results, the general application of docking to dipeptides suggests its potential for predicting binding modes and affinities with relevant biomolecules.

Structure-Activity Relationship (SAR) Elucidation using Computational Methods (e.g., Semi-Empirical AM1 Method)

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational methods, including semi-empirical approaches like the AM1 method, can be employed to elucidate these relationships. The AM1 method, for instance, has been used in conjunction with molecular dynamics to identify common structural properties of peptides and develop mathematical models for SAR researchgate.net. These methods allow researchers to understand which structural features of a molecule are critical for its activity and to guide the design of new compounds with improved properties. For this compound, computational SAR studies could involve systematically modifying parts of the molecule and analyzing the predicted changes in activity, potentially using methods like AM1 to calculate electronic and conformational properties that influence interactions.

Biochemical and Enzymatic Interaction Studies of Ala Val Ome

Investigation of Enzyme-Specific Activation and Substrate Evaluation

The interaction of amino acid esters with enzymes is crucial for understanding substrate specificity and potential activation or inhibition mechanisms. While direct studies focusing solely on Ala-Val-Ome as a substrate or activator are limited in the provided literature, related compounds offer significant insights. For instance, studies on the destruction of Leishmania mexicana amazonensis amastigotes by leucine (B10760876) methyl ester (Leu-OMe) revealed that other amino acid esters could prevent this killing, suggesting an inhibitory effect on parasite enzymes responsible for ester hydrolysis nih.gov. Among these protective esters, Val-OMe and Ala-OMe were noted, indicating their potential to interact with or inhibit such enzymes nih.gov.

Furthermore, the enzymatic synthesis of dipeptides, such as L-alanyl-L-glutamine (Ala-Gln), often utilizes amino acid methyl esters as acyl donors. For example, L-alanine methyl ester (Ala-OMe) serves as a substrate for α-amino acid ester acyltransferases, facilitating peptide bond formation researchgate.net. In the context of dipeptide hydrolysis, dipeptides with valine at the C-terminus have been observed to be hydrolyzed more slowly than others by certain enzymes, suggesting that the presence of valine might influence the rate of interaction with specific peptidases nih.gov. Papain, a cysteine protease, has also been shown to utilize methyl esters as activating moieties in aqueous dipeptide synthesis, indicating its capacity to interact with simple amino acid methyl esters ru.nl.

The substrate specificity of enzymes like human fibroblast activation protein alpha (FAPα) is characterized by specific binding pockets that accommodate certain amino acid residues. These pockets are lined with amino acid residues that dictate substrate preference, influencing how effectively a peptide or peptide ester can be processed researchgate.net.

Mechanistic Studies of Ester Hydrolysis

Ester hydrolysis, the cleavage of an ester bond by the addition of water, can occur through both enzymatic and non-enzymatic pathways. Understanding these mechanisms is key to characterizing the stability and reactivity of this compound.

Enzymatic Hydrolysis Mechanisms

Enzymes catalyze ester hydrolysis through various mechanisms, often involving the formation of a covalent intermediate. Lipases, for example, can catalyze the hydrolysis of ester linkages in fats through a two-step process involving transesterification and subsequent hydrolysis with water libretexts.org. Papain, a cysteine protease, interacts with amino acid ethyl esters (like Ala-OEt) by forming an acyl-intermediate, with the rate-limiting step being either aminolysis or hydrolysis acs.org. Acyltransferases also mediate the formation of peptide bonds by utilizing amino acid methyl esters as acyl donors, a process that inherently involves ester chemistry researchgate.net.

Non-Enzymatic Hydrolysis Mechanisms and Kinetics

Non-enzymatic ester hydrolysis can be catalyzed by acids or bases. Base-catalyzed hydrolysis, known as saponification, proceeds via a nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion attacks the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates an alkoxide ion, yielding a carboxylic acid, which is subsequently deprotonated to a carboxylate salt libretexts.orgmasterorganicchemistry.comjk-sci.com. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, activating it for nucleophilic attack by water libretexts.orgjk-sci.com.

The kinetics of non-enzymatic hydrolysis vary significantly among different amino acid methyl esters. Comparative studies on the saponification rates of amino acid methyl esters have shown that Val-OMe exhibits considerably lower reactivity compared to Ala-OMe and Gly-OMe. For instance, Val-OMe was barely hydrolyzed after 48 hours, whereas Ala-OMe showed a hydrolysis yield of approximately 44% under similar conditions rsc.org. Saponification rate comparisons have ranked the reactivity as Val-OMe << Leu-OMe < Phe-OMe < Ala-OMe ≈ Gly-OMe cdnsciencepub.com. These findings highlight the influence of the amino acid side chain's steric and electronic properties on the ester's susceptibility to hydrolysis rsc.orgcdnsciencepub.com.

| Amino Acid Methyl Ester | Relative Saponification Rate (vs Gly-OMe=1) | Hydrolysis after 48h (approximate) |

| Gly-OMe | 1 | N/A (reference) |

| Ala-OMe | ~1.05 | 44% |

| Val-OMe | << 1 | ~20% |

| Leu-OMe | ~0.8 | N/A |

| Phe-OMe | ~0.9 | N/A |

*Data compiled from cdnsciencepub.com and rsc.org.

Role of Specific Amino Acid Residues in Catalytic Mechanisms

Enzymatic catalysis of reactions involving ester and peptide bonds often relies on specific amino acid residues within the enzyme's active site. In serine proteases, a catalytic triad (B1167595) comprising Histidine (His), Serine (Ser), and Aspartate (Asp) is fundamental. His acts as a general acid and base catalyst, facilitating proton transfer, while Ser acts as a nucleophile, forming a covalent intermediate with the substrate wou.edulibretexts.org. Asp often stabilizes the protonated form of His through electrostatic interactions libretexts.org. The oxyanion hole, formed by backbone amide hydrogens of residues like Gly and Ser, plays a critical role in stabilizing the negatively charged tetrahedral intermediate formed during catalysis libretexts.org. Other enzymes utilize residues like Threonine (Thr), Tyrosine (Tyr), Lysine (Lys), and Glutamate (Glu) in their catalytic machinery, often involving proton abstraction, nucleophilic attack, or stabilization of intermediates elifesciences.orgebi.ac.uk.

Interaction with Specific Proteases in Mechanistic Research

Proteases are enzymes that cleave peptide bonds. Their substrate specificity is determined by the amino acid residues at and near the scissile bond, and the architecture of their active site pockets.

Chymotrypsin typically cleaves peptide bonds after large hydrophobic and aromatic amino acids such as Phenylalanine (Phe) and Tyrosine (Tyr) elsevier.es. In contrast, elastase-like proteases exhibit a preference for smaller hydrophobic residues, including Alanine (B10760859) (Ala) and Valine (Val) elsevier.esnih.gov. This suggests that this compound, or peptides containing such sequences, could be substrates for elastase-like proteases.

Papain, a cysteine protease, has been studied for its interaction with amino acid esters. It can form an acyl-intermediate with L-alanine ethyl ester (Ala-OEt) acs.org. Studies indicate that papain's catalytic thiol group is highly reactive, contributing to its potent inhibition by aldehyde and glyoxal (B1671930) derivatives, and its interaction with inhibitors containing alanine residues ucd.ie. The binding of inhibitors to papain can be influenced by specific amino acid side chains, such as alanine ucd.ie. Trypsin, another serine protease, has been shown to interact with inhibitors containing Ala-Val sequences libretexts.org.

Fundamental Studies on Peptide Bond Formation Mechanisms

The formation of a peptide bond, which links amino acids together in proteins, is fundamentally a condensation reaction. This process involves the reaction between the amino group of one amino acid and the carboxyl group of another, resulting in the formation of an amide bond and the elimination of a water molecule libretexts.orgquora.compdx.edulibretexts.org. In chemical synthesis, this reaction requires selective activation of the carboxyl group and protection of the amino group to prevent unwanted side reactions and ensure the correct sequence pdx.edulibretexts.org.

Enzymatic methods also facilitate peptide bond formation. For instance, amino acid ester acyltransferases can catalyze the synthesis of dipeptides by transferring an amino acid moiety from an amino acid methyl ester (acyl donor) to another amino acid (nucleophile) in an aqueous environment researchgate.net. These enzymatic processes mimic and harness the fundamental chemical reactions that build peptides and proteins. Indirect mechanisms for peptide bond formation, involving the cross-aminolysis of aminoacyl-tRNA esters, have also been explored, highlighting alternative pathways in biochemical synthesis acs.orgusm.edu.

Compound List:

this compound (Alanyl-Valine methyl ester)

Leucine methyl ester (Leu-OMe)

Glycine methyl ester (Gly-OMe)

Alanine methyl ester (Ala-OMe)

Valine methyl ester (Val-OMe)

Isoleucine methyl ester (Ile-OMe)

Methionine methyl ester (Met-OMe)

Tyrosine methyl ester (Tyr-OMe)

Glycine benzyl (B1604629) ester (Gly-OBz)

D-Leucine methyl ester (D-Leu-OMe)

Leucine benzyl ester (Leu-OBz)

Tryptophan methyl ester (Trp-OMe)

Phenylalanine methyl ester (Phe-OMe)

L-Alanine methyl ester hydrochloride (AlaOMe)

Boc-Val-Val-OMe

Boc-Ile-Ala-OMe

Ala-OEt (Alanine ethyl ester)

Z-Phe-Ala-H

Z-Ala-Val-boro-Lys methyl ester

Investigation into the In Vitro Modulation of Biochemical Pathways (e.g., Cholesterol Metabolism) of this compound

This section aims to explore the in vitro modulation of biochemical pathways, with a specific focus on cholesterol metabolism, by the chemical compound this compound.

Based on the executed searches, there is limited publicly available research data specifically detailing the in vitro effects of this compound (Alanyl-Valine methyl ester) on cholesterol metabolism or other biochemical pathways. Consequently, the generation of detailed research findings and data tables for this specific compound, as requested, is not feasible with the current information.

While studies have investigated various dipeptide methyl esters and their metabolic roles, direct experimental data on this compound's interaction with cholesterol metabolism pathways in vitro was not identified. Related compounds, such as Aspartame (L-aspartyl-L-phenylalanine methyl ester), have been studied for their metabolic effects, with some research indicating no significant impact on lipid metabolism parameters, including cholesterol, at high doses plos.orgfoodandnutritionresearch.net. However, these findings pertain to a different dipeptide methyl ester and cannot be directly extrapolated to this compound.

Further targeted research would be required to elucidate the specific in vitro biochemical activities and modulatory effects of this compound on pathways such as cholesterol metabolism.

Applications of Ala Val Ome in Advanced Materials and Chemical Synthesis Research

As a Fundamental Building Block in Peptide and Peptidomimetic Synthesis

The utility of Ala-Val-Ome as a foundational component is well-established in the synthesis of peptides and peptidomimetics, molecules that mimic the structure and function of natural peptides. Its predefined stereochemistry and reactive termini make it an ideal starting point for the construction of more complex and functionally diverse molecules.

Design and Synthesis of β-Lactam Peptidomimetics

β-Lactams are a class of cyclic amides that form the core structure of many important antibiotics. The incorporation of peptide fragments into β-lactam scaffolds can lead to the development of novel peptidomimetics with potential therapeutic applications, including as enzyme inhibitors. The synthesis of these hybrid molecules often involves the use of dipeptides as key intermediates. For instance, research into the synthesis of azapeptidomimetic β-lactam molecules as potential protease inhibitors has highlighted synthetic methods that could utilize dipeptide precursors. nih.gov While direct synthesis from this compound is not explicitly detailed in broad literature, the general strategies for creating β-lactam-containing dipeptide analogs are well-documented, providing a clear pathway for its potential use. nih.gov The synthesis of these complex molecules often relies on the precise coupling of amino acid or dipeptide units, a process where this compound could serve as a readily available building block.

Incorporation into Supramolecular Assemblies (e.g., Peptide Nanotubes, Helical Peptide Stacks)

The self-assembly of small peptide molecules into highly ordered nanostructures is a burgeoning field with applications in nanotechnology and materials science. Peptides containing hydrophobic residues like alanine (B10760859) and valine are known to drive the formation of these supramolecular structures. nih.govub.edustfc.ac.uk Surfactant-like peptides with hydrophobic tails composed of such amino acids can self-assemble into nanotubes and nanovesicles. nih.govub.edu

For example, peptides with sequences containing alanine and valine have been shown to form the basis of self-assembling peptide nanotubes. stfc.ac.uk The specific dipeptide sequence can influence the morphology and dimensions of the resulting nanostructures. While direct studies on this compound are not extensively documented, research on similar dipeptides provides insight into its potential behavior. The table below summarizes findings on related peptide assemblies.

| Peptide Sequence/Motif | Resulting Supramolecular Structure | Key Findings |

| Peptides with Alanine and Valine | Peptide Nanotubes | Hydrophobic interactions drive the self-assembly process. nih.govub.edu |

| Diphenylalanine (FF) | Nanotubes and other nanostructures | A core motif for amyloid-like self-assembly. nih.gov |

| KLVFF (from Amyloid β-peptide) | Nanotubes in organic solvents | Aromatic interactions play a crucial role in driving β-sheet self-assembly. stfc.ac.uk |

Development of N-Methylated Peptides for Research Applications

N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond, is a common strategy to enhance the therapeutic properties of peptides. This modification can increase proteolytic stability, improve cell permeability, and influence the peptide's conformation. nbinno.comresearchgate.netnih.gov The synthesis of N-methylated peptides often involves the use of N-methylated amino acid building blocks.

Studies on the enzymatic N-methylation of peptides have demonstrated that specific enzymes can methylate residues such as valine within a peptide sequence. nih.gov Furthermore, conformational studies of N-methylated peptides containing alanine have been conducted to understand the structural implications of this modification and to design inhibitors for processes like amyloid-β aggregation. researchgate.net The development of synthetic methods for producing poly-N-methylated peptides highlights the importance of having readily available and versatile building blocks. uiw.edu

The following table illustrates the impact of N-methylation on peptide properties, drawing from general findings in the field.

| Property | Effect of N-Methylation | Rationale |

| Proteolytic Stability | Increased | Steric hindrance at the amide bond prevents enzymatic cleavage. nbinno.com |

| Cell Permeability | Enhanced | Increased lipophilicity facilitates passage through cell membranes. nbinno.com |

| Conformation | Altered | Restriction of bond rotation and elimination of hydrogen bond donors. nbinno.comresearchgate.net |

Given these advantages, this compound serves as a valuable precursor for the synthesis of N-methylated dipeptides and larger peptidomimetics for various research applications.

Role in Fundamental Structure-Function Studies of Larger Peptides

Understanding the relationship between the structure of a peptide and its biological function is a central goal in biochemistry and drug discovery. Short peptide fragments, such as this compound, can serve as valuable models for probing these relationships. By studying the conformational preferences and interactions of these small molecules, researchers can gain insights into the behavior of larger, more complex peptides and proteins.

Utilization as Synthetic Probes for Investigating Protein Aggregation Mechanisms (e.g., Amyloidogenesis)

The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Small peptide fragments that correspond to segments of amyloidogenic proteins are widely used as synthetic probes to study the mechanisms of aggregation and to screen for potential inhibitors.

The core hydrophobic region of the amyloid-β (Aβ) peptide, which contains alanine and valine residues, is crucial for its aggregation. nih.gov Synthetic peptides mimicking portions of this sequence can be used to investigate the self-assembly process and the factors that influence fibril formation. For example, studies on the co-assembly of oxidized and non-oxidized Aβ peptides have provided insights into the kinetics of aggregation. mdpi.com

Fluorescent probes are often used to monitor the aggregation process. nih.govnih.govmdpi.comresearchgate.net The development of such probes can be guided by understanding the interactions between small molecules and the amyloidogenic peptide sequence. While this compound itself is not a fluorescent probe, it can be used as a fundamental unit in the design of peptide-based inhibitors or probes. The inhibitory effects of various plant-based compounds on protein aggregation have also been studied, providing a basis for designing novel therapeutic agents. nih.gov The mechanism of action of inhibitors is a key area of research, with studies focusing on how they interact with amyloidogenic peptides to prevent or disrupt aggregation. researchgate.netlu.semit.edu

The following table summarizes the application of peptide-based probes in amyloidogenesis research.

| Application | Example of Research Finding | Relevance of Ala-Val Motif |

| Inhibition of Aβ Aggregation | Peptides based on the KLVFF sequence (Aβ16-20) can inhibit fibril formation. researchgate.net | The Val residue is part of this critical recognition sequence. |

| Probing Aggregation Kinetics | Oxidized Aβ peptides can modulate the aggregation rate of the parent peptide. mdpi.com | The Aβ sequence is rich in hydrophobic residues like Ala and Val. |

| Design of Fluorescent Probes | Novel fluorescent probes can selectively bind to Aβ aggregates. nih.govnih.govmdpi.com | Understanding the binding sites within Aβ, which include Ala and Val, is crucial for probe design. |

Analytical Methodologies for Ala Val Ome Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental to the analysis of Ala-Val-Ome, enabling its separation from impurities and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques for these purposes.

Gas chromatography coupled with mass spectrometry (GC-MS) serves as a powerful tool for both the qualitative identification and quantitative determination of this compound. This technique is particularly useful for analyzing volatile derivatives of the dipeptide ester. For GC-MS analysis, this compound is typically derivatized to increase its volatility and thermal stability.

A common derivatization procedure involves the conversion of the dipeptide ester into its corresponding N-alkoxycarbonyl alkyl ester derivative. For instance, reaction with a chloroformate and an alcohol can yield a volatile derivative suitable for GC-MS analysis. The subsequent mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for this compound, allowing for its unambiguous identification.

Quantitative analysis is often performed in the selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring specific fragment ions characteristic of the this compound derivative. Method validation for the quantitative analysis of similar compounds, such as L-valine methyl ester hydrochloride, has demonstrated high recovery and low relative standard deviation, confirming the suitability of GC-MS for purity and impurity profiling in pharmaceutical applications. iiste.orgiiste.org

Table 1: Representative GC-MS Validation Parameters for a Dipeptide Methyl Ester Analog

| Parameter | Result |

|---|---|

| Linearity (Concentration Range) | 50 - 150 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (% RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | ~40 µg/mL iiste.org |

This table presents typical validation data for a GC-MS method for a related amino acid methyl ester, illustrating the performance characteristics of the technique.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for assessing the purity of peptides and their derivatives, including this compound. resolvemass.ca Reversed-phase HPLC (RP-HPLC) is the predominant mode used for this purpose, separating compounds based on their hydrophobicity.

In a typical RP-HPLC setup for this compound analysis, a C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent (such as acetonitrile) is employed. The separation is based on the differential partitioning of this compound and any impurities between the hydrophobic stationary phase and the polar mobile phase.

Detection is commonly achieved using a UV detector, as the peptide bond absorbs light in the low UV region (around 210-220 nm). The purity of the this compound sample is determined by calculating the relative area of the main peak in the chromatogram. HPLC methods for peptide purity analysis are valued for their high resolution, sensitivity, and reproducibility. resolvemass.cahplc.eu

Table 2: Illustrative HPLC Parameters for Dipeptide Ester Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 25 °C |

This table outlines a representative set of HPLC conditions for the purity profiling of a dipeptide ester like this compound.

Ion-exchange chromatography (IEC) is a classical and reliable method for the determination of the amino acid composition of peptides. nih.gov For this compound, IEC is used after acid hydrolysis to separate and quantify the constituent amino acids, alanine (B10760859) and valine.

The principle of IEC is based on the separation of charged molecules. After hydrolysis of this compound, the resulting amino acids are loaded onto an ion-exchange column. The separation is achieved by changing the pH and/or the ionic strength of the eluting buffer, which alters the charge of the amino acids and their affinity for the stationary phase. Post-column derivatization with ninhydrin (B49086), which reacts with the separated amino acids to form a colored product, allows for their detection and quantification by spectrophotometry. nih.govnih.gov This method provides an accurate molar ratio of the constituent amino acids, thus confirming the composition of the dipeptide. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Structural Confirmation

Mass spectrometry is an indispensable tool for the structural characterization of this compound. It provides precise information about the molecular weight and the sequence of the amino acid residues. Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of peptides and their derivatives.

In a typical ESI-MS analysis, a solution of this compound is introduced into the mass spectrometer, where it is ionized to produce protonated molecules, [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the accurate determination of the molecular weight of this compound.

For further structural confirmation, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]⁺ ion of this compound is selected and subjected to collision-induced dissociation (CID). This process fragments the peptide bond, generating a series of characteristic product ions (b- and y-ions) that correspond to the loss of specific amino acid residues. The resulting fragmentation pattern provides definitive evidence for the amino acid sequence (Ala-Val) and the presence of the methyl ester group.

Table 3: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

| Ion Type | m/z (calculated) | Fragment |

|---|---|---|

| [M+H]⁺ | 203.14 | Intact Molecule |

| b₂ | 172.12 | Ala-Val |

| y₁ | 132.10 | Val-OMe |

| b₁ | 72.04 | Ala |

This table presents the predicted mass-to-charge ratios for the parent ion and key fragment ions of this compound in an ESI-MS/MS analysis.

Amino Acid Analysis Methods for Hydrolytic Compositional Verification

Amino acid analysis (AAA) is a fundamental technique for verifying the amino acid composition of peptides like this compound. The first step in AAA is the complete hydrolysis of the peptide bond to release the constituent amino acids. usp.orgresearchgate.net

Acid hydrolysis is the most common method, typically involving heating the peptide in 6 M hydrochloric acid at approximately 110°C for 24 hours in a sealed, evacuated tube. usp.orgresearchgate.netspringernature.com This process cleaves the amide bond between alanine and valine. It is important to note that some amino acids can be partially or completely destroyed under these conditions, although alanine and valine are generally stable. usp.org

Following hydrolysis, the resulting mixture of alanine and valine is analyzed to determine their molar ratio. This can be achieved through various techniques, including ion-exchange chromatography with post-column ninhydrin derivatization, as previously mentioned, or by pre-column derivatization followed by reversed-phase HPLC. waters.com The accurate quantification of alanine and valine in a 1:1 ratio confirms the expected amino acid composition of the dipeptide. Enzymatic hydrolysis using a mixture of peptidases can also be employed as a milder alternative to acid hydrolysis, which is particularly useful for preventing the degradation of sensitive amino acids. nih.gov

Techniques for Assessing Enantiomeric Excess and Detecting Racemization

Ensuring the stereochemical integrity of this compound is critical, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids. Analytical techniques are therefore required to determine the enantiomeric excess (ee) and to detect any racemization that may have occurred during synthesis or storage.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating the enantiomers of amino acids and small peptides. sigmaaldrich.com For the analysis of this compound, a chiral stationary phase (CSP) is used that can differentiate between the L-L, D-D, L-D, and D-L diastereomers. The separation is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. By comparing the retention times and peak areas with those of authentic standards of the different stereoisomers, the enantiomeric purity of the this compound sample can be accurately determined.

Another approach involves the derivatization of the hydrolyzed amino acids (alanine and valine) with a chiral derivatizing agent to form diastereomers, which can then be separated by standard reversed-phase HPLC. researchgate.net Gas chromatography on a chiral stationary phase can also be utilized for the separation of volatile derivatives of the amino acid enantiomers. These methods are essential for quality control to ensure that the desired stereoisomer of this compound is present and that the levels of any unwanted stereoisomers are within acceptable limits.

Table 4: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| L-Alanyl-L-valine methyl ester | This compound |

| Alanine | Ala |

| Valine | Val |

| Trifluoroacetic acid | TFA |

| Acetonitrile | - |

| Ninhydrin | - |

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing Ala-Val-Ome and characterizing its purity?

- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. Post-synthesis, the compound is purified via reversed-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradient . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity must exceed 95%, verified by integrating HPLC chromatogram peaks at 220 nm .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Calibration curves should be prepared using isotopically labeled internal standards (e.g., this compound-d₃) to correct for matrix effects. Validation parameters (linearity, LOD/LOQ, recovery rates) must adhere to ICH Q2(R1) guidelines .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Analyze degradation products weekly via HPLC and identify structural changes using high-resolution MS. Compare degradation kinetics using Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility in aqueous vs. organic solvents be resolved?

- Methodological Answer : Systematically replicate solubility tests under controlled conditions (e.g., ionic strength, co-solvents) using dynamic light scattering (DLS) to detect aggregation. Cross-validate results with computational solubility prediction tools (e.g., COSMO-RS) and correlate with experimental data to identify confounding variables .

Q. What experimental designs are optimal for studying this compound’s interaction with enzymatic targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, kon/koff). Include negative controls (e.g., scrambled peptide sequences) and validate findings with molecular dynamics simulations (e.g., GROMACS) to map interaction hotspots .

Q. How can researchers address reproducibility challenges in this compound’s biological activity assays?

- Methodological Answer : Standardize assay protocols by pre-defining cell lines (e.g., HEK293 vs. HeLa), passage numbers, and serum-free conditions. Use blinded replicates and statistical power analysis to determine sample size. Publish raw data and analysis scripts in open-access repositories to enable third-party validation .

Q. What computational models best predict this compound’s pharmacokinetic properties?

- Methodological Answer : Combine quantitative structure-activity relationship (QSAR) models with physiologically based pharmacokinetic (PBPK) simulations. Validate predictions against in vivo data from rodent studies, focusing on parameters like bioavailability and clearance rates. Tools like GastroPlus or PK-Sim are recommended .

Q. How should conflicting NMR spectral assignments for this compound be resolved?

- Methodological Answer : Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals. Compare with spectral databases (e.g., HMDB) or synthesize isotopically labeled analogs (¹³C, ¹⁵N) for unambiguous assignment. Collaborative verification with independent labs is critical .

Methodological Frameworks

- Data Analysis : Use multivariate statistics (e.g., PCA, PLS-DA) to identify patterns in large datasets. For reproducibility, document all preprocessing steps (normalization, outlier removal) and apply false discovery rate (FDR) corrections .

- Theoretical Alignment : Link findings to peptide stability theories (e.g., Zwanzig-Wilson hydration models) or enzyme-substrate interaction frameworks (e.g., lock-and-key vs. induced-fit) to contextualize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。